Isokaempferide

Description

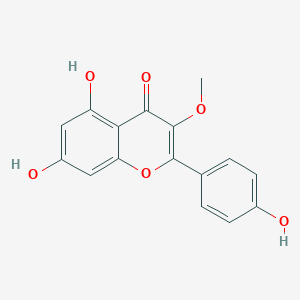

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJZJBUCDWKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166609 | |

| Record name | 3-Methylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-70-7 | |

| Record name | Isokaempferide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylkaempferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylkaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1592-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isokaempferide: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a methoxy derivative of kaempferol, this polyphenolic compound exhibits a range of pharmacological effects, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of Isokaempferide, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Biological Activities of Isokaempferide

Isokaempferide demonstrates a broad spectrum of biological effects, primarily attributed to its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. These activities are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Isokaempferide exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Studies have shown its ability to reduce paw edema in animal models and suppress the release of inflammatory cytokines.[1]

Quantitative Data: Anti-inflammatory Effects of Isokaempferide

| Assay | Model/System | Treatment | Dosage/Concentration | Effect | Reference |

| Carrageenan-induced paw edema | Male Wistar rats | Isokaempferide (i.p.) | 12.5, 25, and 50 mg/kg | Significant inhibition of paw edema | [1] |

| Carrageenan-induced paw edema | Male Wistar rats | Isokaempferide (p.o.) | 12.5, 25, and 50 mg/kg | Significant inhibition of paw edema | [1] |

| Histamine-induced paw edema | Male Wistar rats | Isokaempferide | 12.5, 25, and 50 mg/kg | Significant inhibition of paw edema | [1] |

| Serotonin-induced paw edema | Male Wistar rats | Isokaempferide | 12.5, 25, and 50 mg/kg | Significant inhibition of paw edema | [1] |

| Prostaglandin E2-induced paw edema | Male Wistar rats | Isokaempferide | 12.5, 25, and 50 mg/kg | Significant inhibition of paw edema | [1] |

| TNF-α release | Lipopolysaccharide-stimulated human neutrophils | Isokaempferide | 50 and 100 µg/mL | Significant reduction in TNF-α levels | [1] |

| Myeloperoxidase (MPO) release | fMLP-stimulated human neutrophils | Isokaempferide | Not specified | Blocked MPO release and activity | [1] |

Signaling Pathway: Isokaempferide in NF-κB Mediated Anti-inflammatory Response

References

Isokaempferide: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a methylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of isokaempferide and detailed methodologies for its isolation. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Isokaempferide

Isokaempferide is a naturally occurring flavonoid found in a variety of plant species. Its presence has been identified in the following plants, among others:

-

Amburana cearensis : A tree native to the seasonally dry tropical forests of South America.

-

Acalypha alnifolia : A leafy vegetable commonly found in the Western Ghats of India.[1]

-

Dracocephalum kotschyi : A flowering plant belonging to the Lamiaceae family, found in Iran.

-

Genista ephedroides : A species of flowering plant in the legume family, Fabaceae.[2]

-

Stylidocleome brachycarpa [3]

-

Thulinella chrysantha [3]

-

Cirsium rivulare

Quantitative Analysis of Isokaempferide in Natural Sources

The concentration of isokaempferide can vary significantly between different plant species and even different parts of the same plant. The following table summarizes the available quantitative data on isokaempferide yield from various natural sources.

| Plant Species | Plant Part | Extraction Method | Yield | Reference |

| Amburana cearensis | Powdered Trunk Bark | Methanol Soxhlet Extraction followed by Silica Gel Chromatography | 114.1 mg from 3.4 kg (approximately 0.0034%) | Leal et al., (2008) |

| Dracocephalum kotschyi | Bud Tissue | Not Specified | 1.95 mg/g Dry Weight | Gholizadeh et al., (2021) |

| Acalypha alnifolia | Leafy Vegetable | Soxhlet Extraction | High Yield (exact value not specified) | The Times of India, (2020)[1] |

Experimental Protocols for Isolation of Isokaempferide

The isolation of isokaempferide from plant sources typically involves solvent extraction followed by chromatographic separation. Below are detailed protocols based on published literature.

Isolation from Acalypha alnifolia

This method, for which a patent has been granted, is designed for a high-yield isolation of isokaempferide.[1]

1. Extraction:

- The plant material is subjected to Soxhlet extraction with acetone for a period of 36 to 48 hours.[1]

- Following extraction, the acetone is completely evaporated from the extract.[1]

2. Chromatographic Separation:

- The dried extract is then subjected to thin-layer chromatography (TLC) to obtain a single fraction containing isokaempferide.[1]

- This single fraction is further purified using silica gel column chromatography.[1]

- The mobile phase for the column chromatography is a mixture of chloroform and ethyl acetate.[4]

3. Crystallization and Identification:

- The purified fraction is crystallized to obtain isokaempferide.[1]

- The structure of the isolated compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

General Protocol for Flavonoid Isolation from Plant Material

This protocol can be adapted for the isolation of isokaempferide from various plant sources.

1. Preliminary Extraction:

- Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

- The crude extract is filtered and concentrated under reduced pressure.

2. Solvent Partitioning:

- The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their polarity.

3. Column Chromatography:

- The fraction containing isokaempferide (typically the less polar fractions like chloroform or ethyl acetate) is subjected to column chromatography.

- Commonly used stationary phases include silica gel or Sephadex LH-20.

- A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is employed to separate the individual compounds.

4. Further Purification and Identification:

- Fractions collected from the column are monitored by TLC.

- Fractions containing pure isokaempferide are combined and the solvent is evaporated.

- The purity and identity of the isolated isokaempferide are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and NMR.

Signaling Pathways Modulated by Isokaempferide

Isokaempferide has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagram illustrates the inhibitory effect of isokaempferide on the JAK/STAT and NF-κB signaling pathways.

Caption: Isokaempferide's anti-inflammatory mechanism.

The diagram above illustrates how isokaempferide can interfere with pro-inflammatory signaling. It is proposed to inhibit the activation of Janus kinase (JAK), which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Additionally, isokaempferide may inhibit the IκB kinase (IKK) complex, preventing the degradation of IκB and the subsequent translocation of Nuclear Factor-kappa B (NF-κB) to the nucleus. By blocking these key signaling nodes, isokaempferide effectively suppresses the transcription of genes encoding pro-inflammatory mediators, thereby reducing the inflammatory response.

Experimental Workflow for Isokaempferide Isolation and Identification

The following diagram outlines a typical experimental workflow for the isolation and identification of isokaempferide from a plant source.

Caption: Isokaempferide isolation and identification workflow.

This workflow begins with the preparation of the plant material, followed by extraction to obtain a crude mixture of phytochemicals. This crude extract is then fractionated using solvent partitioning to separate compounds based on polarity. The appropriate fraction is further purified by column chromatography, with fractions being monitored by TLC. The fractions containing isokaempferide are collected, and the pure compound is obtained through crystallization. Finally, the chemical structure of the isolated compound is confirmed using various spectroscopic and chromatographic techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Resokaempferol-mediated anti-inflammatory effects on activated macrophages via the inhibition of JAK2/STAT3, NF-κB and JNK/p38 MAPK signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dracocephalum kotschyi Boiss. In Vitro Efficacy on Growth and Apoptosis Induction in Leishmania major Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

Isokaempferide's In Vitro Mechanism of Action: A Technical Guide

Isokaempferide, a naturally occurring flavonoid, has demonstrated a spectrum of pharmacological activities in preclinical in vitro studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-inflammatory, anticancer, and neuroprotective effects. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Anti-inflammatory Mechanism of Action

Isokaempferide exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Isokaempferide has been shown to significantly reduce the levels of several pro-inflammatory molecules. In various in vitro models, it has demonstrated the ability to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), histamine, serotonin, and prostaglandin E2.[1] This inhibition of inflammatory mediators contributes to its overall anti-inflammatory profile. Furthermore, it has been observed to inhibit the accumulation of inflammatory cells.[1]

The anti-inflammatory activity of isokaempferide and its parent compound, kaempferol, is attributed to the downregulation of critical signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

-

NF-κB Pathway: Isokaempferide's parent compound, kaempferol, has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][3] This is achieved by inhibiting the phosphorylation of upstream kinases such as IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.[2]

-

MAPK Pathway: Kaempferol also modulates the MAPK signaling pathway, which plays a crucial role in inflammation. It has been observed to inhibit the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4] By inhibiting these kinases, kaempferol can suppress the downstream activation of transcription factors like activator protein-1 (AP-1), which is also involved in the expression of inflammatory genes.

-

Direct Kinase Inhibition: Studies on kaempferol have identified direct molecular targets within the inflammatory signaling cascades. It has been found to directly suppress the activity of Src, Syk, IRAK1, and IRAK4, which are upstream kinases involved in the activation of both NF-κB and AP-1.[2]

| Cell Line | Treatment | Assay | Target | IC50 / Effect | Reference |

| Human Neutrophils | N-formyl-methyl-leucyl-phenylalanine | Myeloperoxidase Release | Myeloperoxidase | Significant inhibition | [1] |

| Human Neutrophils | Lipopolysaccharide (LPS) | TNF-α Secretion | TNF-α | Significant reduction at 50 and 100 µg/ml | [1] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Griess Assay | Nitric Oxide (NO) | Inhibition of LPS-induced release | [4] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | ELISA | IL-6, TNF-α | Inhibition of LPS-induced release | [4] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Western Blot | iNOS, COX-2 | Reduced expression | [4] |

| THP-1 Cells | Lipopolysaccharide (LPS) | Gene Expression | IL-1β, TNF-α, NFKB1 | Increased mRNA expression | [5] |

| THP-1 Cells | Lipopolysaccharide (LPS) | Gene Expression | IL-6 | Downregulated mRNA expression | [5] |

1.4.1. Cell Culture and Treatment:

-

RAW 264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of isokaempferide for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

1.4.2. Measurement of Nitric Oxide (NO) Production:

-

NO production in the culture medium is determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

1.4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

1.4.4. Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, NF-κB p65) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Isokaempferide's anti-inflammatory signaling pathway.

Anticancer Mechanism of Action

Isokaempferide exhibits anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Isokaempferide has been shown to induce dose-dependent cytotoxicity in various cancer cell lines.[6] This is often accompanied by the induction of apoptosis, a form of programmed cell death. The apoptotic process is mediated through the activation of caspases, particularly caspase-3 and caspase-9.[6] Furthermore, isokaempferide's parent compound, kaempferol, can arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.[7][8]

The anticancer effects of isokaempferide and kaempferol are linked to the modulation of several critical signaling pathways:

-

PI3K/AKT Pathway: Kaempferol has been reported to downregulate the PI3K/AKT signaling pathway, which is a key regulator of cell survival, proliferation, and growth.[9] Inhibition of this pathway can lead to decreased cancer cell viability and increased apoptosis.

-

MAPK Pathway: Similar to its role in inflammation, the MAPK pathway is also a target in cancer. Kaempferol has been shown to inhibit the MEK/ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation.[9]

-

Other Pathways: Kaempferol has also been implicated in the dysregulation of the JNK/ERK pathway and the inhibition of the Chk2/p21/Cdc2 pathway, leading to G2/M cell cycle arrest.[9]

| Cell Line | Assay | Target/Effect | IC50 | Reference |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Cytotoxicity | 27.94 ± 2.199 µM | [6] |

| Huh7 (Hepatocellular Carcinoma) | MTT Assay | Cytotoxicity | 25.65 ± 0.956 µM | [6] |

| N1S1 (Hepatocellular Carcinoma) | MTT Assay | Cytotoxicity | 15.18 ± 3.68 µM | [6] |

| HepG2, Huh7, N1S1 | Caspase Assay | Apoptosis | Increased caspase-3 and -9 activity | [6] |

2.4.1. Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and treated with various concentrations of isokaempferide for a specified period (e.g., 24, 48 hours). After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.

2.4.2. Apoptosis Assay (Caspase Activity):

-

Caspase-3 and caspase-9 activities are measured using colorimetric assay kits. Briefly, treated cells are lysed, and the cell lysate is incubated with a caspase-specific substrate conjugated to a chromophore. The cleavage of the substrate by the active caspase releases the chromophore, and the absorbance is measured at a specific wavelength. The caspase activity is proportional to the color intensity.

2.4.3. Cell Cycle Analysis:

-

Treated cells are harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Caption: Isokaempferide's anticancer signaling pathway.

Neuroprotective Mechanism of Action

Isokaempferide and its related compounds have demonstrated neuroprotective effects in vitro by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis in neuronal cells.

Isokaempferide exhibits neuroprotective activity by scavenging free radicals and inhibiting the enzymes that produce them.[10] Its parent compound, kaempferol, has been shown to increase the expression of antioxidant enzymes.[11] In the context of neuroinflammation, which is a key contributor to neurodegenerative diseases, kaempferol glycosides have been shown to inhibit the activation of microglia and astrocytes.[12]

The neuroprotective effects of isokaempferide and its derivatives are mediated through the regulation of several signaling pathways:

-

Nrf2/HO-1 Pathway: Kaempferol-3-O-β-d-glucuronate (K3G), a glycoside of kaempferol, has been shown to upregulate the Nrf2/HO-1 signaling cascade.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway enhances the cellular defense against oxidative stress.

-

NF-κB and STAT3 Pathways: Kaempferol glycosides have been found to prevent ischemic brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3.[12][13] These transcription factors are involved in the expression of pro-inflammatory mediators in the central nervous system.

In in vitro models of neurodegeneration, isokaempferide has been shown to inhibit apoptosis and the activity of caspase-3/7 enzymes in neuronal cell lines such as PC-12 and SHSY5Y.[10] This anti-apoptotic effect contributes to its overall neuroprotective properties.

| Cell Line | Insult | Assay | Effect | Reference |

| PC-12 | 6-OHDA | Cell Viability | Increased viability compared to 6-OHDA alone | [10] |

| SHSY5Y | Aβ | Cell Viability | Increased viability compared to Aβ alone | [10] |

| PC-12, SHSY5Y | - | Caspase 3/7 Activity | Inhibition of caspase 3/7 | [10] |

| BV2 Microglial Cells | LPS | DCF-DA Assay | Suppression of ROS generation | [4] |

| BV2 Microglial Cells | LPS | Western Blot | Upregulation of Nrf2/HO-1 pathway | [4] |

3.5.1. Neuroprotective Assay in Cell Culture:

-

PC-12 or SHSY5Y cells are pre-treated with isokaempferide for a specified time, followed by exposure to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) to induce neuronal damage. Cell viability is then assessed using the MTT assay.

3.5.2. Measurement of Reactive Oxygen Species (ROS):

-

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Cells are treated with isokaempferide and/or a stimulant (e.g., LPS). After incubation, cells are loaded with DCF-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

3.5.3. Western Blot for Nrf2/HO-1 Pathway:

-

Nuclear and cytoplasmic extracts are prepared from treated cells. The levels of Nrf2 in the nuclear fraction and HO-1 in the total cell lysate are determined by Western blot analysis to assess the activation of the Nrf2/HO-1 pathway.

References

- 1. Effects of amburoside A and isokaempferide, polyphenols from Amburana cearensis, on rodent inflammatory processes and myeloperoxidase activity in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kaempferide exhibits an anticancer effect against hepatocellular carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Defensive Impact of Kaempferide Against Neurodegenerative Studies: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke | PLOS One [journals.plos.org]

- 13. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Isokaempferide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isokaempferide, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Isokaempferide, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Isokaempferide, also known as 3-O-methylkaempferol, is a flavonol derivative.[1][2] Its chemical structure consists of a flavonoid backbone with a methoxy group at the C3 position.[3] This structural feature distinguishes it from its well-known counterpart, kaempferol.

Table 1: Physical and Chemical Properties of Isokaempferide

| Property | Value | Reference(s) |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | [4] |

| Synonyms | 3-Methylkaempferol, Kaempferol 3-methyl ether, 3-O-Methylkaempferol, 5,7,4'-trihydroxy-3-methoxyflavone | [1][2] |

| CAS Number | 1592-70-7 | [2] |

| Molecular Formula | C₁₆H₁₂O₆ | [4] |

| Molecular Weight | 300.26 g/mol | [4] |

| Appearance | Yellow powder/solid | [2] |

| Melting Point | >300 °C | [1] |

| Boiling Point | 586.2 ± 50.0 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water. | [1][3] |

| logP (Octanol-Water Partition Coefficient) | 2.22 (Predicted) | [1] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| SMILES | COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | [4] |

| InChI | InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | [4] |

| InChIKey | VJJZJBUCDWKPLC-UHFFFAOYSA-N | [4] |

Experimental Protocols

Extraction and Isolation of Isokaempferide from Plant Material

Isokaempferide can be isolated from various plant sources.[5] A general protocol for its extraction and isolation involves the following steps:

-

Drying and Grinding: Plant material (e.g., leaves, aerial parts) is dried to remove moisture and then finely ground to increase the surface area for extraction.[6][7]

-

Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol or ethanol are commonly used due to their polarity, which is effective for extracting flavonoids.[7][8] Techniques such as maceration (soaking at room temperature) or ultrasound-assisted extraction (UAE) can be employed to enhance extraction efficiency.[6][8]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

-

Fractionation: The crude extract is typically subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[5]

-

Chromatographic Purification: The fraction containing Isokaempferide is further purified using column chromatography.[5][6] Silica gel or Sephadex LH-20 are common stationary phases.[5][7] A gradient elution system with a mixture of solvents (e.g., chloroform and methanol) is used to separate the compounds.[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing pure Isokaempferide are combined and the solvent is evaporated. The purity of the isolated compound is then confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.[2]

Figure 1. General workflow for the extraction and isolation of Isokaempferide.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with a Diode Array Detector (DAD) is a standard method for the quantification and purity assessment of Isokaempferide.[2][9]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[10][11]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[9]

-

Detection: Detection is performed using a DAD, with the wavelength set at the maximum absorbance of Isokaempferide (around 265-370 nm).[10]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of Isokaempferide.

-

Sample Preparation: A few milligrams (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[12][13] The solution should be free of particulate matter.[12]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H and ¹³C NMR spectra are analyzed to confirm the structure of Isokaempferide.[14] 2D NMR techniques like COSY, HSQC, and HMBC can be used for more detailed structural assignments.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Isokaempferide, further confirming its identity.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for flavonoids.[15]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap mass analyzers can be used.[15]

-

Analysis: The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻), which corresponds to the molecular weight of Isokaempferide. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing further structural information.[15]

Biological Activities and Signaling Pathways

Isokaempferide exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. Isokaempferide has demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[18]

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex.[18] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[18] This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[19] Isokaempferide is thought to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[16]

Figure 2. Isokaempferide's inhibition of the NF-κB signaling pathway.

Antiproliferative Activity and the PI3K/Akt and MAPK Signaling Pathways

Isokaempferide has also been investigated for its potential anticancer properties. Its antiproliferative effects are often attributed to the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for cell growth, proliferation, and survival.[20][21][22]

The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[23] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt.[20] Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and inhibit apoptosis.[20][23] Flavonoids like kaempferol, a close structural analog of Isokaempferide, have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[24][25]

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[21] The MAPK family includes ERK, JNK, and p38.[22] Dysregulation of the MAPK pathway is common in cancer.[21] Kaempferol has been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[26][27]

Figure 3. Potential modulation of PI3K/Akt and MAPK pathways by Isokaempferide.

Conclusion

Isokaempferide is a promising natural compound with well-defined physical and chemical properties and a range of biological activities. Its ability to modulate key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, underscores its therapeutic potential for inflammatory diseases and cancer. This technical guide provides a foundational understanding of Isokaempferide, which should facilitate further research and development of this compound for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 1592-70-7 | Isokaempferide [phytopurify.com]

- 3. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isokaempferide | C16H12O6 | CID 5280862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. HPLC-DAD Phenolic Profiling and In Vitro Antioxidant Activities of Three Prominent Nigerian Spices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Predictive Multi Experiment Approach for the Determination of Conjugated Phenolic Compounds in Vegetal Matrices by Means of LC-MS/MS [mdpi.com]

- 16. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 17. globalsciencebooks.info [globalsciencebooks.info]

- 18. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Isokaempferide vs. Kaempferol: A Technical Guide to Structural and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isokaempferide and kaempferol, two closely related flavonoids, exhibit a range of overlapping yet distinct biological activities. This technical guide provides an in-depth analysis of their structural and functional differences, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The presence of a methyl group at the 3-hydroxyl position in isokaempferide is the key structural differentiator from kaempferol, leading to altered bioavailability and target interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways modulated by these compounds to aid in future research and drug development endeavors.

Structural Differences

The fundamental difference between isokaempferide and kaempferol lies in the substitution at the C3 position of the C ring in their flavonoid backbone. Kaempferol possesses a hydroxyl (-OH) group at this position, whereas isokaempferide, also known as kaempferol 3-methyl ether, has a methoxy (-OCH3) group[1]. This seemingly minor structural alteration has significant implications for the physicochemical properties and biological activities of the two molecules.

Chemical Structures:

-

Kaempferol: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one

-

Isokaempferide: 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one[1]

The methylation of the 3-hydroxyl group in isokaempferide increases its lipophilicity compared to kaempferol. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to differences in bioavailability and cellular uptake.

Functional Differences: A Comparative Analysis

Both isokaempferide and kaempferol are recognized for their potent antioxidant, anti-inflammatory, and anticancer activities. However, the extent of these effects and the underlying molecular mechanisms can vary.

Anticancer Activity

Kaempferol has been extensively studied for its anticancer properties and is known to modulate a variety of signaling pathways involved in cancer progression[2][3][4][5]. It can induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines[2][3]. While research on isokaempferide's anticancer effects is less extensive, some studies have demonstrated its cytotoxic and antiproliferative activities[6].

Table 1: Comparative Anticancer Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Kaempferol | HepG2 | Liver Cancer | 30.92 | [7] |

| Kaempferol | CT26 | Colon Cancer | 88.02 | [7] |

| Kaempferol | B16F1 | Melanoma | 70.67 | [7] |

| Kaempferol | LNCaP | Prostate Cancer | 28.8 ± 1.5 | [8] |

| Kaempferol (Biomodified) | NG-97 | High-Grade Glioma | 600 | [9] |

| Kaempferol (Biomodified) | U-251 | High-Grade Glioma | 1800 | [9] |

Anti-inflammatory Activity

Both compounds exhibit significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways. Studies have shown that isokaempferide can inhibit paw edema induced by various inflammatory agents and reduce the production of tumor necrosis factor-alpha (TNF-α)[10]. Kaempferol is also known to suppress inflammatory responses by targeting pathways such as NF-κB and MAPK[11][12].

Table 2: Comparative Anti-inflammatory Activity

| Compound | Assay | Model | Effect | Reference |

| Isokaempferide | Carrageenan-induced paw edema | Wistar rats | Significant inhibition | [10] |

| Isokaempferide | LPS-induced TNF-α production | Human neutrophils | Significant reduction | [10] |

| Kaempferol | LPS-induced NO production | RAW 264.7 macrophages | Significant inhibition | [7] |

| Kaempferol | Concanavalin A-activated T cell proliferation | Mouse splenocytes | 53.62% inhibition (at 100 µM, 24h) | [7] |

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. Both isokaempferide and kaempferol act as potent antioxidants. Kaempferol has been shown to have high free radical scavenging activity[7][13]. Isokaempferide also demonstrates antioxidant properties by enhancing the expression of antioxidant genes[14].

Table 3: Comparative Antioxidant Activity

| Compound | Assay | Result | Reference |

| Isokaempferide | Antioxidant gene expression | Increased expression | [14] |

| Kaempferol | DPPH radical scavenging | High activity | [7] |

| Kaempferol | ABTS radical scavenging | High activity | [7][13] |

| Kaempferol | Intracellular ROS inhibition | IC50 = 7.58 µM | [11] |

Signaling Pathways

Kaempferol

Kaempferol is known to interact with multiple critical signaling pathways implicated in various diseases.

-

PI3K/AKT Pathway: Kaempferol can downregulate the PI3K/AKT pathway, which is crucial for cell proliferation and survival, thereby inducing apoptosis in cancer cells[5].

-

MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation. Kaempferol can modulate the MAPK/ERK pathway to inhibit cancer cell progression[5].

-

NF-κB Pathway: Kaempferol can inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to a reduction in the expression of pro-inflammatory cytokines[11].

Caption: Kaempferol's modulation of key signaling pathways.

Isokaempferide

The signaling pathways affected by isokaempferide are less characterized compared to kaempferol. However, recent studies have begun to elucidate its mechanisms of action.

-

FoxO1/β-catenin Pathway: Isokaempferide has been shown to promote osteogenesis by enhancing the nuclear translocation of FoxO1 and β-catenin, key components of a major oxidative defense pathway[14].

Caption: Isokaempferide's role in the FoxO1/β-catenin pathway.

Experimental Protocols

Western Blot Analysis for PI3K/AKT and MAPK/ERK Pathways

This protocol is a generalized procedure for assessing the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK signaling pathways.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with isokaempferide or kaempferol at desired concentrations for specified time periods. Include appropriate vehicle controls.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of AKT, ERK, and other relevant proteins overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Caption: Generalized workflow for Western blot analysis.

NF-κB Activity Assay

This protocol outlines a general method for measuring NF-κB transcriptional activity.

-

Cell Culture and Treatment: Plate cells and treat with isokaempferide or kaempferol, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Nuclear Extraction: Isolate nuclear extracts from the treated cells.

-

NF-κB DNA Binding Assay: Use a commercially available ELISA-based kit. Add nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Immunodetection: Add a primary antibody specific for the p65 subunit of NF-κB, followed by an HRP-conjugated secondary antibody.

-

Signal Development: Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.

-

Analysis: Compare the absorbance values of treated samples to controls to determine the effect on NF-κB activity.

Antioxidant Activity Assays (DPPH and ABTS)

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

-

DPPH Assay:

-

Prepare a solution of DPPH in methanol.

-

Add different concentrations of isokaempferide or kaempferol to the DPPH solution.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Add different concentrations of the test compounds to the ABTS•+ solution.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

-

Calculate the percentage of inhibition.

-

Conclusion

The structural difference between isokaempferide and kaempferol, specifically the methylation of the 3-hydroxyl group, likely accounts for the observed variations in their biological activities. While kaempferol has been more extensively researched, emerging evidence suggests that isokaempferide also possesses significant therapeutic potential, particularly in the contexts of inflammation and bone health. Further head-to-head comparative studies are warranted to fully elucidate their distinct mechanisms of action and to guide the development of these flavonoids as potential therapeutic agents. This guide provides a foundational understanding of their structural and functional differences to inform future research in this promising area.

References

- 1. Isokaempferide | C16H12O6 | CID 5280862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innspub.net [innspub.net]

- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of amburoside A and isokaempferide, polyphenols from Amburana cearensis, on rodent inflammatory processes and myeloperoxidase activity in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Kaempferide enhances antioxidant capacity to promote osteogenesis through FoxO1/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Isokaempferide: A Technical Guide for Researchers

Abstract

Isokaempferide, a 3-O-methylated flavonol, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various plant species, its biosynthesis is a multi-step enzymatic process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth overview of the isokaempferide biosynthesis pathway in plants, designed for researchers, scientists, and professionals in drug development. This document details the enzymatic conversions from phenylalanine to isokaempferide, presents quantitative data on enzyme kinetics, and offers comprehensive experimental protocols for key analytical and biochemical procedures. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the underlying molecular processes.

Introduction

Flavonoids are a large class of plant secondary metabolites with a characteristic C6-C3-C6 backbone. Among these, flavonols such as kaempferol and its methylated derivatives like isokaempferide (3-O-methylkaempferol) are of particular interest for their potential therapeutic applications. Isokaempferide has been identified in various plants, including Dracocephalum kotschyi and has demonstrated cytotoxic and antioxidant effects[1]. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This guide delineates the established biosynthetic route to isokaempferide, providing a technical resource for its study and potential exploitation.

The Isokaempferide Biosynthesis Pathway

The formation of isokaempferide is a continuation of the well-characterized phenylpropanoid and flavonoid biosynthesis pathways. The overall process can be divided into three main stages:

-

Phenylpropanoid Pathway: The synthesis of the precursor p-Coumaroyl-CoA from L-phenylalanine.

-

Flavonoid Core Biosynthesis: The formation of the flavanone naringenin.

-

Flavonol and Isokaempferide Synthesis: The conversion of naringenin to kaempferol and its subsequent methylation to isokaempferide.

The complete pathway is illustrated in the diagram below.

The key enzymes involved in this pathway are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

CHS: Chalcone synthase

-

CHI: Chalcone isomerase

-

F3H: Flavanone 3-hydroxylase

-

FLS: Flavonol synthase

-

3-OMT: Flavonol 3-O-methyltransferase

Quantitative Data

The efficiency of the isokaempferide biosynthesis pathway is dependent on the kinetic properties of its constituent enzymes. While comprehensive kinetic data for every enzyme in every relevant plant species is not available, the following table summarizes known kinetic parameters for key enzymatic steps, with a focus on O-methyltransferases that are structurally and functionally related to the final step in isokaempferide synthesis.

| Enzyme | Substrate | Km (µM) | Vmax | kcat | kcat/Km (M⁻¹s⁻¹) | Source Organism | Reference |

| Flavonol 3-O-methyltransferase | Quercetin | 12 | - | - | - | Serratula tinctoria | [2] |

| Flavonol 3-O-methyltransferase | S-adenosyl-L-methionine | 45 | - | - | - | Serratula tinctoria | [2] |

| Trimethylflavonol 3'-O-methyltransferase | 3,7,4'-trimethylquercetin | 7.2 | - | - | - | Chrysosplenium americanum | [3] |

| Trimethylflavonol 3'-O-methyltransferase | S-adenosyl-L-methionine | 20 | - | - | - | Chrysosplenium americanum | [3] |

| Flavonoid O-methyltransferase (PfOMT3) | Kaempferol | 17.88 | - | - | - | Perilla frutescens | [4] |

| Flavonoid O-methyltransferase (CrOMT2) | Quercetin | 18.2 µM | - | 0.015 s⁻¹ | 824.2 | Citrus reticulata | [5] |

| Catechol-O-methyltransferase | 3-BTD | 1.1 µM | 62.1 pmol·min⁻¹·mg⁻¹ | - | 5.63 x 10⁴ | Human | [2] |

Note: Data for the direct methylation of kaempferol to isokaempferide is limited. The presented data for related substrates and enzymes provides an indication of the potential kinetic landscape.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of isokaempferide biosynthesis.

Protocol for Recombinant O-Methyltransferase Expression and Purification

This protocol is adapted for the expression of a His-tagged flavonol O-methyltransferase in E. coli.

Objective: To produce and purify active recombinant O-methyltransferase for in vitro assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the OMT expression vector.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

SDS-PAGE reagents.

Procedure:

-

Inoculate a single colony of transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 20 mL of ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the recombinant protein with 5 column volumes of elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol for Flavonol 3-O-Methyltransferase Enzyme Assay

This protocol describes a general method for determining the activity of a flavonol 3-O-methyltransferase.

Objective: To measure the enzymatic conversion of kaempferol to isokaempferide.

Materials:

-

Purified recombinant flavonol 3-O-methyltransferase.

-

Kaempferol stock solution (in DMSO or methanol).

-

S-adenosyl-L-methionine (SAM) stock solution (freshly prepared in buffer).

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5).

-

Stop solution (e.g., 2 M HCl or 100% methanol).

-

Ethyl acetate for extraction.

-

HPLC or LC-MS/MS system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified enzyme, and kaempferol. Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding SAM. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction for a defined period (e.g., 10-60 minutes) during which the reaction is linear.

-

Terminate the reaction by adding the stop solution.

-

Extract the product with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.

-

Analyze the sample by HPLC or LC-MS/MS to separate and quantify the isokaempferide produced.

-

A control reaction without the enzyme or without SAM should be included to account for non-enzymatic conversion.

Protocol for HPLC Analysis of Kaempferol and Isokaempferide

This protocol provides a starting point for the separation and quantification of kaempferol and isokaempferide.

Objective: To separate and quantify kaempferol and isokaempferide in a sample.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient can be optimized, for example:

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30-35 min: 80-20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 365 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of kaempferol and isokaempferide of known concentrations in methanol.

-

Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

-

Prepare the sample for injection (e.g., reconstituted product from an enzyme assay or a plant extract).

-

Inject the sample onto the HPLC system.

-

Identify the peaks for kaempferol and isokaempferide by comparing their retention times with the standards.

-

Quantify the amount of kaempferol and isokaempferide in the sample using the calibration curve.

Protocol for LC-MS/MS Analysis of Isokaempferide

For higher sensitivity and specificity, LC-MS/MS is the preferred method.

Objective: To detect and quantify isokaempferide with high sensitivity and specificity.

Instrumentation and Conditions:

-

LC System: UHPLC system for better resolution and speed.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), typically in negative mode.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: As for HPLC, but with LC-MS grade solvents.

-

Mass Spectrometry Parameters:

-

Precursor Ion (m/z): For isokaempferide [M-H]⁻ = 299.05.

-

Product Ions (m/z): To be determined by infusion of a standard, but characteristic fragments would be expected from the loss of a methyl group and cleavage of the C-ring.

-

Collision Energy: To be optimized for the specific instrument and transition.

-

Multiple Reaction Monitoring (MRM): Set up transitions for both isokaempferide and an internal standard if used.

-

Procedure:

-

Optimize the MS parameters by infusing a standard solution of isokaempferide.

-

Develop a chromatographic method to separate isokaempferide from other matrix components.

-

Prepare a calibration curve using a series of dilutions of the isokaempferide standard.

-

Prepare samples for analysis, including an internal standard if necessary for accurate quantification.

-

Inject the samples and standards onto the LC-MS/MS system.

-

Quantify isokaempferide based on the peak area of the specific MRM transition.

Conclusion

The biosynthesis of isokaempferide in plants is a well-defined pathway involving a series of enzymatic reactions that are extensions of the general phenylpropanoid and flavonoid pathways. This technical guide has provided a comprehensive overview of this pathway, including key enzymes, available quantitative data, and detailed experimental protocols for its investigation. The provided diagrams and methodologies serve as a valuable resource for researchers aiming to study, quantify, or engineer the production of this pharmacologically important flavonol. Further research is warranted to fully characterize the kinetics and regulation of all enzymes in the pathway across different plant species to enable more precise metabolic engineering strategies.

References

- 1. innspub.net [innspub.net]

- 2. researchgate.net [researchgate.net]

- 3. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Therapeutic Potential of Isokaempferide: A Technical Guide

Introduction

Isokaempferide, a flavonoid and a 3-O-methylated derivative of kaempferol, has emerged as a compound of significant interest in preclinical research due to its diverse pharmacological activities. Found in various medicinal plants, this natural compound has demonstrated promising therapeutic effects in a range of in vivo studies. This technical guide provides a comprehensive overview of the current in vivo evidence supporting the anti-inflammatory, neuroprotective, and anticancer properties of isokaempferide. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying molecular mechanisms through signaling pathway diagrams.

Anti-inflammatory Effects

Isokaempferide has been shown to exert potent anti-inflammatory effects in various rodent models. These effects are largely attributed to its ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Effects

| Model | Species | Isokaempferide Dose | Route of Administration | Key Findings | Reference |

| Carrageenan-induced paw edema | Rat/Mouse | 12.5, 25, and 50 mg/kg | Oral or Intraperitoneal | Significant inhibition of paw edema.[1] | [1] |

| Prostaglandin E2-induced paw edema | Rat/Mouse | 12.5, 25, and 50 mg/kg | Oral or Intraperitoneal | Significant inhibition of paw edema.[1] | [1] |

| Histamine-induced paw edema | Rat/Mouse | 12.5, 25, and 50 mg/kg | Oral or Intraperitoneal | Significant inhibition of paw edema.[1] | [1] |

| Serotonin-induced paw edema | Rat/Mouse | 12.5, 25, and 50 mg/kg | Oral or Intraperitoneal | Significant inhibition of paw edema.[1] | [1] |

| Dextran-induced paw edema | Rat | Not specified | Pre-treatment | Significant reduction in paw edema and vascular permeability.[2] | [2] |

| Carrageenan-induced peritonitis | Mouse | Not specified | Pre-treatment | Inhibition of leukocyte and neutrophil migration.[1][2] | [1][2] |

| Lipopolysaccharide-induced TNF-α | In vitro | 50 and 100 µg/ml | In vitro | Significant reduction in TNF-α levels.[1] | [1] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

-

Animals: Male Wistar rats are used.

-

Acclimatization: Animals are acclimatized for a week under standard laboratory conditions.

-

Grouping: Animals are divided into control and treatment groups.

-

Drug Administration: Isokaempferide is administered orally or intraperitoneally at doses of 12.5, 25, and 50 mg/kg. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways in Anti-inflammatory Action

Isokaempferide's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and mediators.[1][2] The reduction of TNF-α is a key mechanism.[1]

References

Isokaempferide as a Plant Metabolite: A Technical Guide for Researchers

Abstract: Isokaempferide, a methylated flavonol, is a plant secondary metabolite with a growing body of research highlighting its significant biological activities. As a derivative of the widely distributed flavonoid kaempferol, isokaempferide's biosynthesis and physiological roles in plants are intrinsically linked to stress response and defense mechanisms. This technical guide provides an in-depth overview of isokaempferide's function as a plant metabolite, its biosynthesis, and its pharmacological potential. Detailed experimental protocols for its extraction, purification, and analysis are provided, alongside quantitative data on its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of this promising natural compound.

Introduction to Isokaempferide

Isokaempferide (3-O-methylkaempferol) is a naturally occurring flavonoid, characterized by a C6-C3-C6 backbone structure. It is the 3-methoxy derivative of kaempferol, a common flavonol found in a wide variety of plants.[1] The methylation of the hydroxyl group at the C3 position alters its physicochemical properties, such as increasing its lipophilicity, which can enhance its membrane transport capacity and bioavailability.[2] Isokaempferide has been isolated from various plant species, including Cirsium rivulare and Psiadia dentata, and is recognized for its role as a plant metabolite with diverse biological functions.[2][3]

Biosynthesis of Isokaempferide in Plants

The biosynthesis of isokaempferide is a branch of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The immediate precursor to isokaempferide is the flavonol kaempferol. The final step in the formation of isokaempferide is the methylation of the 3-hydroxyl group of kaempferol.

This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the hydroxyl group of the flavonoid substrate.[2] While the specific OMT responsible for isokaempferide synthesis can vary between plant species, the general mechanism is conserved.

Physiological Role of Isokaempferide in Plants

As a methylated flavonoid, isokaempferide plays a crucial role in the plant's defense mechanisms against both biotic and abiotic stresses. The O-methylation of flavonoids can enhance their antimicrobial and antifungal activities.[4][5]

-

Biotic Stress: O-methylated flavonoids, including isokaempferide, are known to accumulate in plants upon pathogen attack and contribute to the plant's arsenal against fungal pathogens.[5][6] This is part of the plant's phytoalexin response, where antimicrobial compounds are produced at the site of infection.

-

Abiotic Stress: The biosynthesis of flavonoids is often upregulated in response to various abiotic stresses such as drought, UV radiation, and nutrient deficiency.[7][8] While direct evidence for isokaempferide accumulation under specific stress conditions is still emerging, studies on its precursor, kaempferol, show increased levels in plants under drought stress.[4][9] The enhanced lipophilicity of isokaempferide may aid in its transport and localization to cellular membranes, where it can exert protective antioxidant effects against stress-induced reactive oxygen species (ROS).

Methodologies for the Study of Isokaempferide

Extraction and Purification

The extraction and purification of isokaempferide from plant material follow general protocols for flavonoid isolation. A typical workflow involves solvent extraction, followed by chromatographic purification.

Experimental Protocol: Extraction and Purification

-

Sample Preparation: Air-dry the plant material at room temperature in the shade to preserve thermolabile compounds.[10] Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction (Soxhlet):

-

Purification by Silica Gel Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the slurry.

-

Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).[13]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing isokaempferide.

-

Pool the fractions containing the pure compound and evaporate the solvent.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the identification and quantification of isokaempferide.

Experimental Protocol: UPLC-QTOF-MS Analysis

-

Chromatographic System: Agilent 1290 UPLC system or equivalent.

-

Column: ZORBAX Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm).[14]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-10 min, 5-30% B; 10-20 min, 30-100% B; hold at 100% B for 2 min.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Agilent 6545 Q-TOF MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Data Acquisition: Scan range of m/z 100-1000.

-

Identification: Isokaempferide is identified by its retention time and accurate mass-to-charge ratio (m/z) compared to an authentic standard. The protonated molecule [M+H]⁺ would be approximately m/z 301.0707.

Pharmacological Activities of Isokaempferide

Isokaempferide has demonstrated a range of promising pharmacological activities in preclinical studies.

Anti-inflammatory Activity

Isokaempferide exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[15][16] The mechanism of action is believed to involve the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Anticancer Activity

Isokaempferide has shown cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

| Cell Line | Assay | IC50 (µM) | Reference |

| B16 (Mouse Melanoma) | MTT Assay (48 hrs) | 75.8 | [17] |

| HepG2 (Human Liver Cancer) | Neutral Red Assay (72 hrs) | 62.5 | [17] |

| KB (Human Oral Cancer) | Neutral Red Assay (72 hrs) | 64.8 | MedchemExpress |

Antiviral Activity

Isokaempferide has been investigated for its antiviral properties against a range of viruses. It has been shown to be effective in preventing the replication of poliovirus type 2 by inhibiting RNA synthesis.[3][18] More recently, computational studies and in vitro assays have suggested its potential as an antiviral agent against coronaviruses, including SARS-CoV-2, by inhibiting the 3CL protease.[17][19]

| Virus | Mechanism of Action | Finding | Reference |

| Poliovirus Type 2 | Inhibition of plus-strand RNA synthesis | Effective in preventing viral replication | [3] |

| Coronaviruses (general) | Inhibition of 3CL protease | 49.98% reduction in activity at 100 µg/mL | [17] |

Other Biological Activities

-

Antioxidant Activity: As a flavonoid, isokaempferide is expected to possess antioxidant properties, scavenging free radicals and protecting against oxidative stress.

-

Neuroprotective Effects: The related compound, kaempferide, has been shown to have neuroprotective effects, suggesting a potential role for isokaempferide in this area as well.[5][14]

-

Antibacterial Activity: Flavonoids are known for their antibacterial properties, and isokaempferide has been isolated from plants with traditional uses in treating infections.[2][12]

Conclusion

Isokaempferide stands out as a plant metabolite of significant interest to researchers in phytochemistry, pharmacology, and drug development. Its role in plant defense mechanisms underscores its evolutionary importance and hints at its potential for therapeutic applications. The O-methylation of its precursor, kaempferol, enhances its biological profile, leading to notable anti-inflammatory, anticancer, and antiviral activities. The methodologies for its study are well-established, allowing for further investigation into its mechanisms of action and its accumulation in various plant species under different environmental conditions. Future research should focus on clinical trials to validate the preclinical findings and explore the full therapeutic potential of this promising natural compound.

References

- 1. Isokaempferide | C16H12O6 | CID 5280862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flavonoid composition and antimicrobial activity of Cirsium rivulare (Jacq.) All. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kaempferol: A Review of Current Evidence of Its Antiviral Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternation of flavonoid accumulation under drought stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferide prevents cognitive decline via attenuation of oxidative stress and enhancement of brain-derived neurotrophic factor/tropomyosin receptor kinase B/cAMP response element-binding signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Properties of Flavonoids and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]